

volume-loaded rat diuresis model protocol for BMS-986308

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Compound of Interest

Compound Name: BMS-986308

Cat. No.: B12367948

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Application Notes and Protocols

Topic: Volume-Loaded Rat Diuresis Model Protocol for the Evaluation of **BMS-986308**

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-986308 is an orally active and selective inhibitor of the renal outer medullary potassium (ROMK) channel, a key component in renal salt reabsorption and potassium secretion.^{[1][2][3]} As a novel diuretic mechanism, inhibiting ROMK is expected to increase sodium and water excretion (natriuresis and diuresis) without the dose-limiting potassium loss (kaliuresis) associated with loop and thiazide diuretics.^[4] This makes **BMS-986308** a promising candidate for treating conditions like heart failure.^{[2][3][5]}

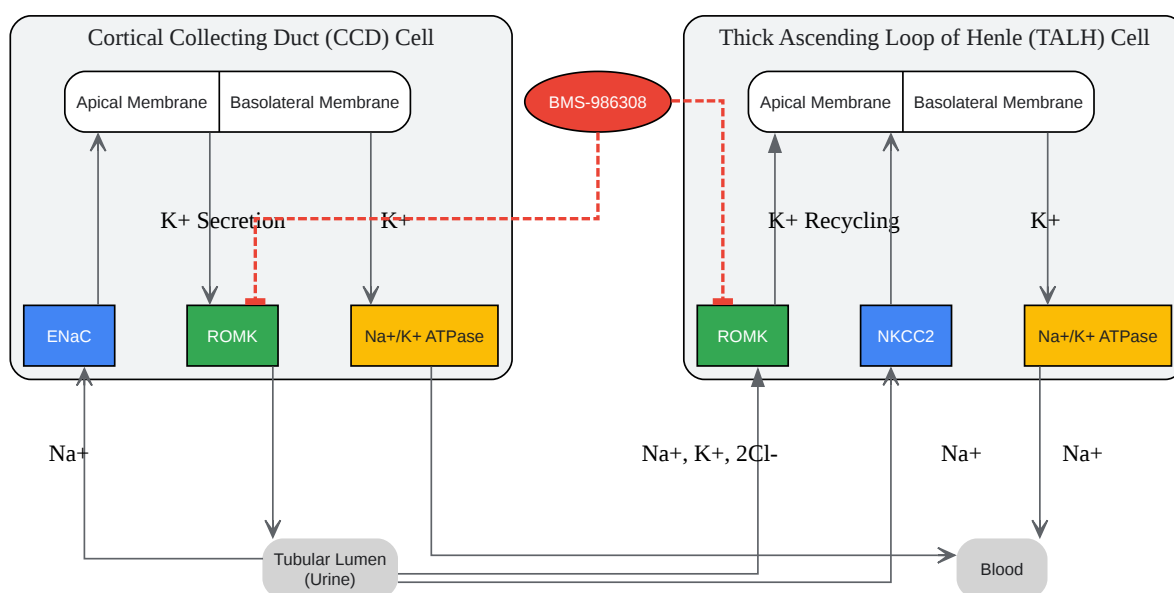
This document provides a detailed protocol for evaluating the diuretic and electrolyte-sparing effects of **BMS-986308** in a volume-loaded rat model. This acute in vivo assay is a standard preclinical method to assess the efficacy and pharmacological profile of new diuretic agents.

Mechanism of Action of BMS-986308

The ROMK (Kir1.1) channel is primarily expressed on the apical membrane of epithelial cells in the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD) of the kidney.^{[4][6]} In the TALH, ROMK facilitates potassium recycling into the tubular lumen, which is

essential for the function of the Na-K-2Cl cotransporter (NKCC2) that reabsorbs sodium. In the CCD, ROMK is the principal channel for potassium secretion.

BMS-986308 selectively inhibits ROMK.[1] This inhibition disrupts the normal ion transport in the nephron, leading to a net increase in the excretion of sodium and, consequently, water, resulting in diuresis. A key feature of ROMK inhibition is the anticipated potassium-sparing effect, as the pathway for potassium secretion in the collecting duct is blocked.[4][6]



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Caption: Mechanism of **BMS-986308** action in the kidney.

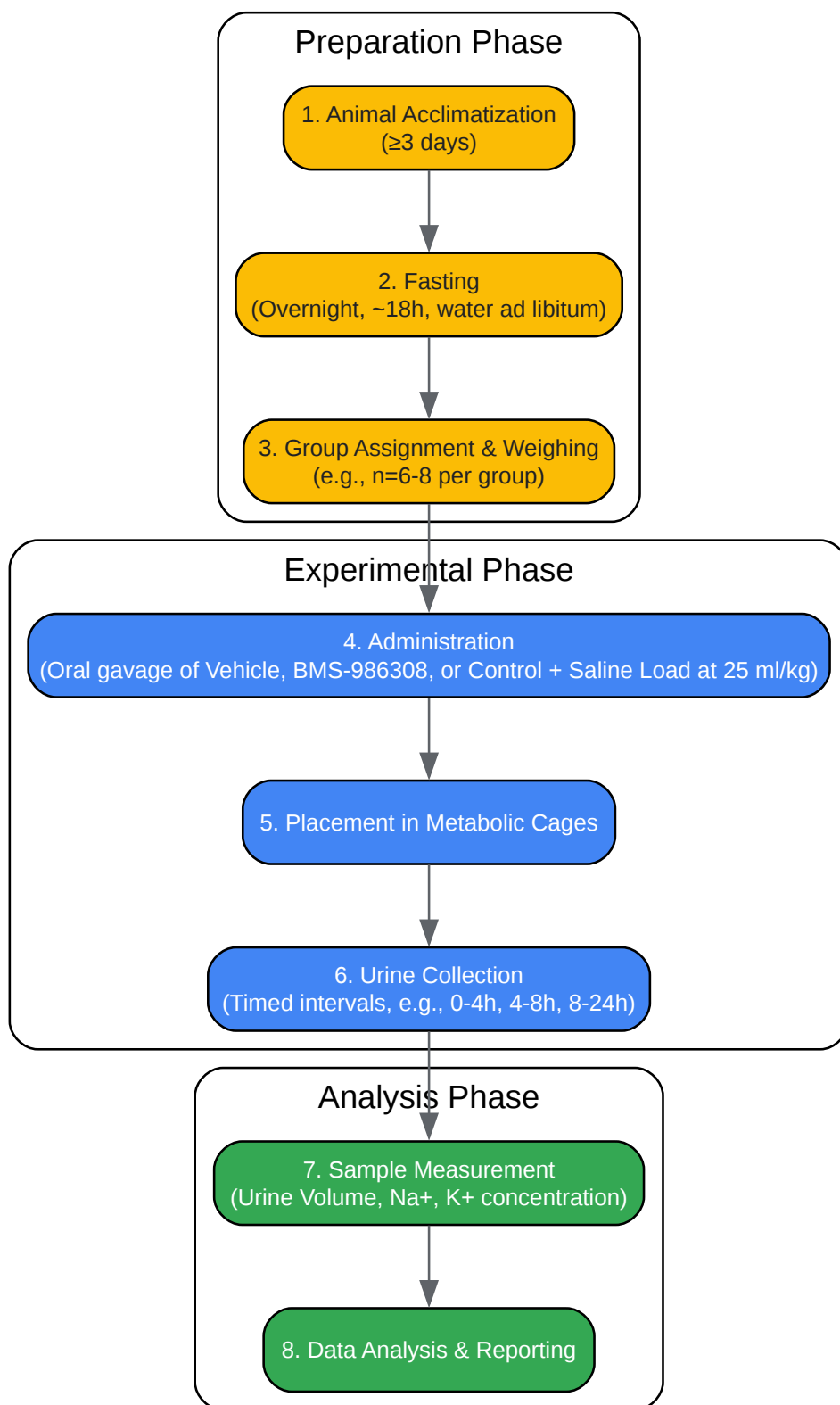
Experimental Protocol

This protocol is designed to assess the dose-dependent diuretic, natriuretic, and kaliuretic effects of **BMS-986308** following oral administration to volume-loaded rats.

Materials

- Animals: Male Sprague-Dawley rats (8-12 weeks old, weighing 270-300 g).[1]
- Test Compound: **BMS-986308**.
- Vehicle: Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose in water).
- Positive Control: Furosemide (5 mg/kg) or another standard diuretic.[7]
- Saline: 0.9% NaCl solution, warmed to 37°C.
- Equipment:
 - Metabolic cages for individual housing and urine collection.[8]
 - Oral gavage needles.
 - Graduated cylinders or balances for urine volume/weight measurement.
 - Flame photometer or ion-selective electrode analyzer for electrolyte measurement.
 - Standard laboratory glassware and consumables.

Experimental Workflow



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Caption: Workflow for the volume-loaded rat diuresis assay.

Detailed Procedure

- Animal Acclimatization: House male Sprague-Dawley rats under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least 3 days prior to the experiment, with free access to standard chow and water.
- Fasting: Fast the rats overnight (~18 hours) before the experiment. Ensure free access to water during the fasting period to prevent dehydration.[\[8\]](#)
- Grouping and Dosing Preparation:
 - On the day of the experiment, weigh each rat.
 - Randomly assign animals to treatment groups (n=6-8 per group), for example:
 - Group 1: Vehicle Control
 - Group 2: **BMS-986308** (0.1 mg/kg)
 - Group 3: **BMS-986308** (1 mg/kg)
 - Group 4: **BMS-986308** (3 mg/kg)[\[1\]](#)
 - Group 5: Positive Control (e.g., Furosemide 5 mg/kg)
 - Prepare dosing solutions of **BMS-986308** and the positive control in the selected vehicle.
- Administration:
 - Administer the assigned treatment (Vehicle, **BMS-986308**, or Positive Control) to each rat via oral gavage.
 - Immediately following drug administration, administer a saline load of 0.9% NaCl (25 ml/kg, 37°C) via oral gavage to all animals.[\[7\]](#)
- Urine Collection:
 - Immediately place each rat into an individual metabolic cage designed to separate urine and feces. Do not provide food or water during the collection period.

- Collect urine over a specified period, typically for at least 4-8 hours. The collection can be divided into intervals (e.g., 0-4h and 4-8h) to assess the time course of the diuretic effect.
- Sample Processing and Analysis:
 - At the end of each collection interval, record the total volume of urine for each animal.
 - Centrifuge a small aliquot of the urine to remove any particulate matter.
 - Analyze the urine supernatant for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or an equivalent ion-selective analyzer.

Data Presentation and Analysis

Data should be organized to clearly demonstrate the dose-response relationship of **BMS-986308** on urine output and electrolyte excretion.

Calculations

- Total Urine Excretion (ml/kg): $(\text{Total urine volume} / \text{Animal body weight in kg})$
- Total Na⁺ Excretion (mmol/kg): $(\text{Urine [Na}^+ \text{] in mmol/L} * \text{Urine volume in L}) / \text{Animal body weight in kg}$
- Total K⁺ Excretion (mmol/kg): $(\text{Urine [K}^+ \text{] in mmol/L} * \text{Urine volume in L}) / \text{Animal body weight in kg}$
- Na⁺/K⁺ Ratio: $\text{Total Na}^+ \text{ Excretion} / \text{Total K}^+ \text{ Excretion}$

Expected Results

BMS-986308 is expected to cause a dose-dependent increase in urine volume and sodium excretion.^[1] A key finding should be the lack of a significant increase, or a minimal increase, in potassium excretion, leading to a high Na⁺/K⁺ ratio compared to a loop diuretic like furosemide.

Table 1: Representative Data for Diuretic Effects (0-8 Hour Collection)

Treatment Group	Dose (mg/kg)	Urine Volume (mL/kg)	Total Na+ Excreted (mmol/kg)	Total K+ Excreted (mmol/kg)	Na+/K+ Ratio
Vehicle	-	10.5 ± 1.5	1.2 ± 0.2	0.8 ± 0.1	1.5
BMS-986308	0.1	15.2 ± 2.1*	2.5 ± 0.3*	0.9 ± 0.1	2.8
BMS-986308	1.0	22.8 ± 3.0**	4.1 ± 0.5**	1.0 ± 0.2	4.1
BMS-986308	3.0	28.5 ± 3.5***	5.8 ± 0.6***	1.1 ± 0.2	5.3
Furosemide	5.0	30.1 ± 3.2***	6.2 ± 0.7***	2.5 ± 0.3***	2.5

*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, ***p<0.001. Data are hypothetical and for illustrative purposes.

Conclusion

The volume-loaded rat diuresis model is a robust and essential preclinical assay for characterizing the pharmacological activity of novel diuretic agents like **BMS-986308**. This protocol provides a framework for demonstrating the compound's efficacy in promoting dose-dependent, potassium-sparing diuresis and natriuresis, supporting its further development for cardiovascular diseases such as heart failure.[2][6]

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